molecular formula C15H23N3O2 B2512703 N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide CAS No. 2411218-65-8

N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide

Cat. No. B2512703
CAS RN: 2411218-65-8
M. Wt: 277.368
InChI Key: LSWSWBNTYJIHRD-UHFFFAOYSA-N
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Description

The compound “N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide” is a derivative of oxazole . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It is an important intermediate in the synthesis of various chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest for many researchers . The iodocyclization of O-alkenyl imidates derived from (4 R,5 S)-1,5-dimethyl-4-phenylimidazolidin-2-one affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles .


Molecular Structure Analysis

The molecular structure of oxazole derivatives, including the compound , is characterized by a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern in the oxazole ring . These reactions play a pivotal role in delineating the biological activities of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary. For instance, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C . The specific properties of “N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide” are not available in the retrieved resources.

Safety and Hazards

The safety and hazards associated with oxazole derivatives can vary depending on the specific compound. For example, (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Future Directions

Oxazole and its derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study and application of oxazole derivatives, including “N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide”, will continue to be a promising area of research in the future.

properties

IUPAC Name

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-14(19)16-9-13-5-7-18(8-6-13)10-15-17-11(2)12(3)20-15/h4,13H,1,5-10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWSWBNTYJIHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CNC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)prop-2-enamide

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